Bienvenue dans la boutique en ligne BenchChem!

3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

structural isomerism sigma-1 receptor binding pocket geometry

This meta-substituted imidazo[2,1-b]thiazole fills a critical gap in sigma-1 SAR libraries. Unlike the common para-isomer, its meta-phenyl linker and cyclohexylpropanamide tail offer unique geometry for probing σ1/σ2 selectivity. Patent literature confirms imidazo[2,1-b]thiazoles exhibit >50-fold σ1/σ2 ratios, but affinity varies >1000× with small structural changes—generic substitution risks inactivity. Verify identity by NMR/HPLC upon receipt; purity typically ≥95%. Ideal for neuropathic pain, depression, or neurodegeneration target studies.

Molecular Formula C20H23N3OS
Molecular Weight 353.48
CAS No. 893969-86-3
Cat. No. B2635545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
CAS893969-86-3
Molecular FormulaC20H23N3OS
Molecular Weight353.48
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
InChIInChI=1S/C20H23N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h4,7-8,11-15H,1-3,5-6,9-10H2,(H,21,24)
InChIKeyMFJIJCIVTLIQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide – Structural and Pharmacological Baseline for Procurement Evaluation


3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 893969-86-3) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole derivative class. Its core scaffold is characterized by a fused imidazo[2,1-b]thiazole heterocycle linked via a meta-substituted phenyl ring to a cyclohexylpropanamide chain [1]. Compounds within this class are documented in the patent literature as high-affinity sigma-1 (σ1) receptor ligands, with the Esteve patent family (EP 2682395 A1 / US 9617281 B2) explicitly claiming imidazo[2,1-b]thiazoles for therapeutic indications spanning neuropathic pain, neurodegenerative disorders, and psychiatric conditions [2]. The target compound exhibits computed physicochemical properties including a molecular weight of 353.5 g/mol, a calculated XLogP3 of 5.7, and a topological polar surface area (TPSA) of 74.6 Ų, which define its drug-likeness and permeability profile [1].

Why Generic Substitution of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide Fails – Structural Isomerism and Target Engagement Risks


The imidazo[2,1-b]thiazole chemical space encompasses numerous regioisomers and substitution variants that cannot be assumed equipotent or functionally interchangeable. Close structural analogs of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide include the para-substituted phenyl isomer (3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide), the N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide scaffold variant, and the 3-methylimidazo[2,1-b]thiazole congener. The position of the phenyl substitution (meta vs. para) and the attachment point of the propanamide chain directly influence molecular geometry, electronic distribution, and consequently sigma-1 receptor binding pocket complementarity [1]. Even among compounds sharing the imidazo[2,1-b]thiazole pharmacophore, reported sigma-1 Ki values span over three orders of magnitude (low nanomolar to micromolar) across the Esteve patent exemplars, demonstrating that minor structural modifications produce large affinity shifts [2]. Generic substitution without verifying compound-specific binding or functional data therefore carries a high risk of selecting an inactive or sub-potent analog.

Product-Specific Quantitative Evidence Guide for 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide


Meta-Phenyl Substitution Defines Spatial Geometry Distinct from Para-Substituted Isomer

The target compound positions the imidazo[2,1-b]thiazol-6-yl moiety at the meta position of the central phenyl ring (3-(imidazo[2,1-b]thiazol-6-yl)phenyl). In contrast, the closest commercially available analog, 3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, bears the identical substituent at the para position. This regioisomerism alters the dihedral angle between the imidazo[2,1-b]thiazole plane and the phenyl ring, as well as the spatial relationship between the cyclohexylpropanamide tail and the heterocyclic core. In sigma-1 receptor pharmacophore models, the orientation of the pendant aryl group is critical for occupying the secondary hydrophobic pocket [1]. Meta-substituted compounds typically present a different hydrogen-bonding surface and steric profile compared to para-substituted congeners, which can translate into differential binding kinetics [2].

structural isomerism sigma-1 receptor binding pocket geometry

XLogP3 of 5.7 Places Compound in Optimal Lipophilicity Window for CNS Penetration Relative to Lower LogP Imidazo[2,1-b]thiazole Analogs

The target compound has a computed XLogP3 of 5.7, which falls within the optimal lipophilicity range (LogP 5–7) associated with passive blood-brain barrier (BBB) penetration for CNS-targeted small molecules [1]. In comparison, many imidazo[2,1-b]thiazole derivatives with smaller N-alkyl substituents (e.g., methyl, ethyl) or polar pendant groups (e.g., morpholine, piperazine) exhibit XLogP3 values below 3.5, which may limit their passive CNS penetration [2]. The cyclohexyl group contributes approximately +2.3 log units to the overall XLogP relative to a methyl substituent, based on fragment-based hydrophobicity constants, thereby enhancing membrane partitioning while remaining below the XLogP3 > 8 threshold associated with high metabolic clearance and phospholipidosis risk [1].

CNS permeability lipophilicity drug-likeness

Topological Polar Surface Area of 74.6 Ų Supports Favorable Oral Bioavailability and CNS Penetration Profile

The target compound exhibits a computed TPSA of 74.6 Ų, which places it beneath both the established 140 Ų threshold for oral bioavailability and the 90 Ų ceiling empirically associated with optimal CNS penetration in drug discovery [1]. This TPSA value arises from a single hydrogen bond donor (the amide NH) and three hydrogen bond acceptors (amide carbonyl, imidazo-thiazole N and S atoms). For comparison, imidazo[2,1-b]thiazole derivatives bearing additional hydroxyl, carboxyl, or sulfonamide groups frequently exceed TPSA of 100 Ų, which correlates with reduced passive membrane permeability [2]. The compound's TPSA combined with its rotatable bond count of 5 places it within the favorable oral drug-like space defined by Veber's rules (≤10 rotatable bonds, ≤140 Ų TPSA) [1].

ADME oral bioavailability CNS drug design

Sigma-1 Receptor Class Affinity: Esteve Patent Establishes Imidazo[2,1-b]thiazole Pharmacophore but Compound-Specific Binding Data Remains Unpublished

The patent family originating from Laboratorios del Dr. Esteve S.A. (EP 2682395 A1 / US 9,617,281 B2 / WO 2014/009271 A1) explicitly claims imidazo[2,1-b]thiazole derivatives of general formula (I) as having 'great affinity for sigma receptors, especially sigma-1 receptors' [1]. The patent demonstrates that structurally related imidazo[2,1-b]thiazole compounds achieve sigma-1 receptor Ki values in the low nanomolar range (representative examples in patent text show Ki < 50 nM). However, a direct binding assay result (Ki or IC50) for the specific compound 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide has not been identified in the public domain as of the latest database search [2]. The compound's inclusion in multiple commercial screening libraries and its compliance with the Markush structure of the Esteve patent suggests it is a designed member of this pharmacologically validated series, but the absence of a published Ki value prevents definitive potency comparison against known sigma-1 ligands such as PRE-084 (Ki = 2.2 nM) or SA 4503 (Ki = 4.6 nM) [2].

sigma-1 receptor binding affinity patent landscape

Best Research and Industrial Application Scenarios for 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide


Structure-Activity Relationship (SAR) Expansion of Imidazo[2,1-b]thiazole Sigma-1 Ligands

This compound is best deployed as a SAR probe for expanding the structure-activity relationship landscape of meta-substituted imidazo[2,1-b]thiazole sigma-1 ligands. Its unique combination of a meta-phenyl linker and cyclohexylpropanamide tail fills a specific substitution pattern not extensively explored in published Esteve patent exemplars, which predominantly feature para-substituted or directly N-linked analogs [1]. A medicinal chemistry team can systematically compare its sigma-1 binding affinity with the para-substituted isomer and other positional variants to map the pharmacophore's tolerance for phenyl substitution geometry.

CNS Drug Discovery Programs Requiring Optimal Physicochemical Properties for Brain Penetration

With a computed XLogP3 of 5.7 and TPSA of 74.6 Ų, the compound occupies a favorable region of CNS drug-like chemical space that balances passive permeability with acceptable solubility [1]. Researchers developing sigma-1 receptor modulators for neuropathic pain, depression, or neurodegenerative disease can use this compound as a starting point for in vivo proof-of-concept studies, provided they first establish in vitro binding and functional activity [2].

Comparative Selectivity Profiling Against Sigma-2 and Off-Target Receptors

The compound can serve as a selectivity tool for profiling sigma-1 vs. sigma-2 receptor engagement within the imidazo[2,1-b]thiazole class. The patent literature indicates that imidazo[2,1-b]thiazole derivatives can achieve selectivity ratios (sigma-1/sigma-2) exceeding 50-fold depending on substitution pattern [1]. A systematic selectivity panel comparing this compound with close analogs (e.g., para isomer, N-cyclohexyl variant) can elucidate which structural features drive subtype selectivity.

Commercial Screening Library Procurement for Sigma-1 Focused Compound Collections

For commercial vendors or academic screening centers assembling sigma-1 receptor-focused compound libraries, this compound offers a structurally distinct chemotype within the imidazo[2,1-b]thiazole class [1]. Its commercial availability (purity typically ≥95% based on vendor specifications) and well-defined structure make it suitable for high-throughput screening campaigns, though users should verify purity by HPLC and confirm identity by NMR and mass spectrometry upon receipt [2].

Quote Request

Request a Quote for 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.